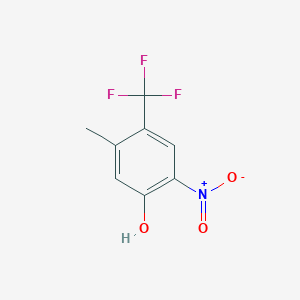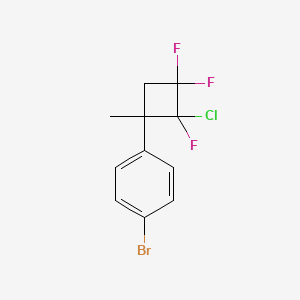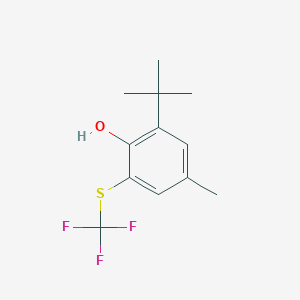
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol, also known as 2-t-Butyl-4-methyl-6-trifluoromethylthiophenol, is a synthetic compound that has been used in a variety of laboratory experiments and studies. It is a white crystalline solid with a melting point of 61-62°C and a boiling point of 200-201°C. This compound is known for its unique properties and its ability to act as a ligand, making it useful in a variety of applications.
科学的研究の応用
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has been used in a variety of scientific research applications. It has been used as a ligand in organometallic complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been used in the study of metal-ligand interactions, and in the study of the structure and reactivity of organometallic complexes.
作用機序
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol acts as a ligand in organometallic complexes, forming a coordination bond between the metal center and the sulfur atom of the ligand. This coordination bond is strong and stable, allowing the ligand to bind tightly to the metal center. This binding allows the ligand to act as a catalyst in a variety of reactions, and to influence the structure and reactivity of the metal-ligand complex.
Biochemical and Physiological Effects
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a strong ligand, and thus may have the potential to interact with proteins and other biomolecules in the body. It is also known to be a strong oxidizing agent, and thus may be capable of inducing oxidative stress in cells.
実験室実験の利点と制限
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has several advantages for use in laboratory experiments. It is a strong ligand, making it useful for studying metal-ligand interactions. It is also a strong oxidizing agent, making it useful for studying the effects of oxidative stress. Additionally, it is relatively stable and can be synthesized in a variety of ways.
However, 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a strong oxidizing agent, and thus must be handled with caution to avoid potential safety hazards.
将来の方向性
The potential applications of 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol are numerous, and there are a variety of directions for future research. For example, further studies could be conducted to investigate the effects of this compound on proteins and other biomolecules, as well as its potential to induce oxidative stress in cells. Additionally, further studies could be conducted to investigate the potential of this compound to act as a catalyst in a variety of reactions. Additionally, further studies could be conducted to investigate the potential of this compound to act as a ligand in a variety of organometallic complexes. Finally, further studies could be conducted to investigate the potential of this compound to be used in the synthesis of other compounds.
合成法
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butyl lithium in THF at -78°C. This reaction yields the desired compound with a yield of 90%. Other methods of synthesis include the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butylmagnesium chloride in THF at -78°C, and the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butylmagnesium bromide in THF at -78°C.
特性
IUPAC Name |
2-tert-butyl-4-methyl-6-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3OS/c1-7-5-8(11(2,3)4)10(16)9(6-7)17-12(13,14)15/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPGNJGCWOEIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC(F)(F)F)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


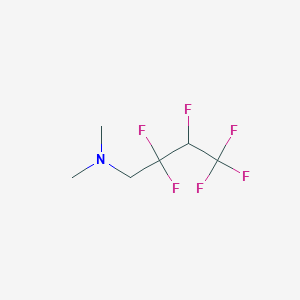
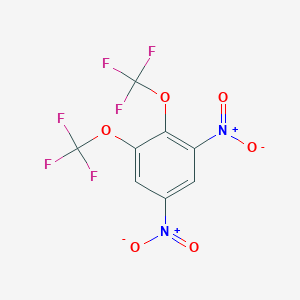

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)



